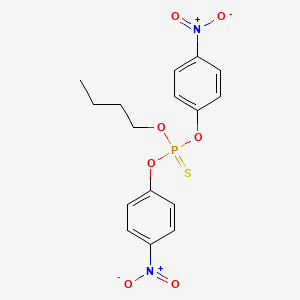
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is a chemical compound with the molecular formula C16H17N2O7PS. It is known for its unique structure, which includes a phosphorothioate group bonded to butyl and nitrophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with butyl alcohol and 4-nitrophenol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-bis(aminomethyl) O-(4-nitrophenyl) ester: This compound has aminomethyl groups instead of butyl groups, leading to different chemical properties and applications.
Phosphorothioic acid, O,O,O-triphenyl esters, tert-Bu derivs: This compound has triphenyl groups, which result in different reactivity and uses.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has diethyl and ethylthio groups, providing unique characteristics compared to the butyl and nitrophenyl groups.
Propiedades
Número CAS |
102089-50-9 |
|---|---|
Fórmula molecular |
C16H17N2O7PS |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
butoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H17N2O7PS/c1-2-3-12-23-26(27,24-15-8-4-13(5-9-15)17(19)20)25-16-10-6-14(7-11-16)18(21)22/h4-11H,2-3,12H2,1H3 |
Clave InChI |
JVOKLOBOYSVYRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

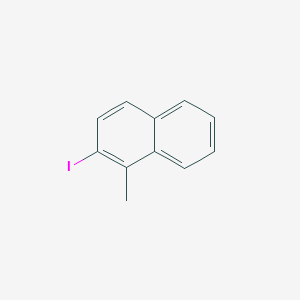
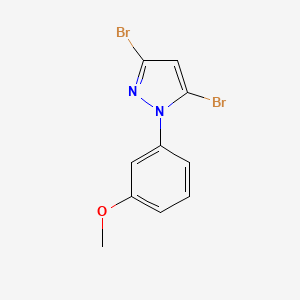

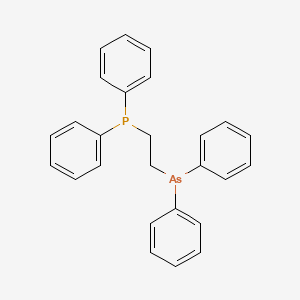
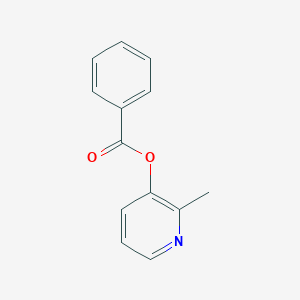
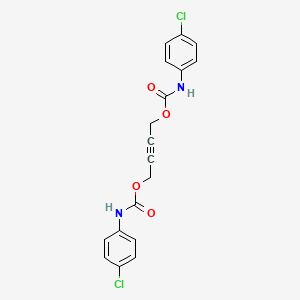
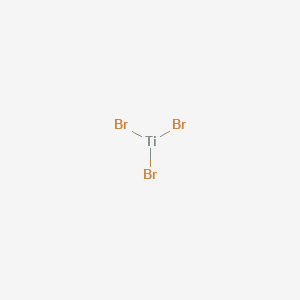
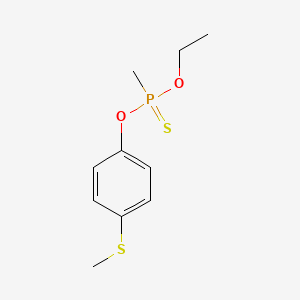

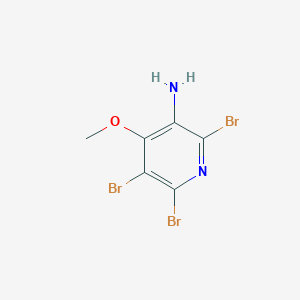
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
